2-Fluoro-1-iodo-4-(trifluoromethyl)benzene
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Overview
Description
2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is an organofluorine compound with the molecular formula C7H3F4I. This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a trifluoromethyl group. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents .
Mode of Action
Similar compounds have been shown to undergo various transition metal-mediated c-c and c-n cross-coupling reactions .
Biochemical Pathways
Similar compounds have been shown to undergo aminocarbonylation in dmf using phosphoryl chloride .
Pharmacokinetics
The presence of fluorine atoms in biologically active molecules can enhance their lipophilicity and thus their in vivo uptake and transport .
Result of Action
Similar compounds have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene typically involves the iodination of 2-fluoro-4-(trifluoromethyl)benzene. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling, these compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Substituted Benzene Derivatives: Various substituted benzene derivatives can be synthesized depending on the nucleophiles used in substitution reactions.
Scientific Research Applications
2-Fluoro-1-iodo-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar in structure but with different positions of the fluorine and iodine atoms.
4-Fluoroiodobenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain reactions.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group but lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene is unique due to the combined presence of fluorine, iodine, and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
2-fluoro-1-iodo-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMGRSHTFVCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132554-73-5 |
Source
|
Record name | 3-Fluoro-4-iodobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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